Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinated aromatic aldehyde under acidic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amidation: The resulting compound undergoes amidation with methyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and thioether linkage can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Methyl 4-(2-((3-(2-bromophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
Uniqueness
Methyl 4-(2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-26-18-21-16(22-27-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKYFGGXFJHLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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